Cas no 898788-90-4 (1-(3,4-difluorophenyl)-3-phenylpropan-1-one)
1-(3,4-difluorophenyl)-3-phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-difluorophenyl)-3-phenylpropan-1-one
- 3',4'-DIFLUORO-3-PHENYLPROPIOPHENONE
- DTXSID60643997
- MFCD03842955
- 898788-90-4
- AKOS009337832
- 1-(3,4-Difluorophenyl)-3-phenyl-1-propanone
-
- MDL: MFCD03842955
- Inchi: 1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
- InChI Key: ZZLRWGBCQIUDBR-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(CCC1C=CC=CC=1)=O)F
Computed Properties
- Exact Mass: 246.08600
- Monoisotopic Mass: 246.08562133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.78030
1-(3,4-difluorophenyl)-3-phenylpropan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3,4-difluorophenyl)-3-phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205610-1g |
3',4'-difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205610-2g |
3',4'-difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205610-5g |
3',4'-difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| A2B Chem LLC | AH90208-1g |
3',4'-Difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH90208-2g |
3',4'-Difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH90208-5g |
3',4'-Difluoro-3-phenylpropiophenone |
898788-90-4 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782541-1g |
3',4'-Difluoro-3-phenylpropiophenone |
898788-90-4 | 98% | 1g |
¥20196.00 | 2024-04-26 |
1-(3,4-difluorophenyl)-3-phenylpropan-1-one Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(3,4-difluorophenyl)-3-phenylpropan-1-one
Professional Introduction to Compound with CAS No. 898788-90-4 and Product Name: 1-(3,4-difluorophenyl)-3-phenylpropan-1-one
The compound with CAS No. 898788-90-4 and the product name 1-(3,4-difluorophenyl)-3-phenylpropan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of 3,4-difluorophenyl and phenylpropan-1-one moieties in its molecular framework imparts distinct chemical and biological functionalities, making it a valuable candidate for further exploration.
Recent research in the domain of fluorinated aromatic compounds has highlighted the importance of 3,4-difluorophenyl groups in enhancing the bioavailability and metabolic stability of drug candidates. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring not only modifies the electronic distribution but also influences the lipophilicity and binding affinity of the molecule. This has been particularly observed in the development of kinase inhibitors and other therapeutic agents where fluorine substitution plays a pivotal role in optimizing pharmacokinetic profiles.
The phenylpropan-1-one moiety in the compound contributes to its structural complexity and potential biological activity. Propanone derivatives are well-known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The combination of these two functional groups in 1-(3,4-difluorophenyl)-3-phenylpropan-1-one suggests a multifaceted interaction with biological targets, which may lead to novel therapeutic interventions.
In the context of drug discovery, the synthesis and characterization of this compound have been facilitated by advanced organic synthesis techniques. The use of fluorinated precursors and palladium-catalyzed cross-coupling reactions have enabled the efficient construction of the target molecule. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity.
One of the most compelling aspects of 1-(3,4-difluorophenyl)-3-phenylpropan-1-one is its potential as a scaffold for developing new drugs. The structural features present in this compound allow for further derivatization, enabling chemists to explore a wide range of analogs with tailored biological activities. For instance, modifications at the phenyl rings or the propanone group could lead to compounds with enhanced potency or selectivity against specific disease targets.
Current research is focusing on evaluating the pharmacological properties of this compound through in vitro and in vivo studies. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in pathophysiological processes. These studies are crucial for understanding its mechanism of action and determining its therapeutic potential.
The role of computational chemistry in analyzing 1-(3,4-difluorophenyl)-3-phenylpropan-1-one cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets and to optimize its structure for improved efficacy. These computational approaches complement experimental efforts by providing insights into molecular recognition processes and by guiding synthetic strategies.
Furthermore, the environmental impact of fluorinated compounds is an area of growing interest. While fluorine atoms enhance drug properties, their persistence in the environment raises concerns about long-term ecological effects. Research is ongoing to develop strategies that minimize environmental footprints without compromising pharmacological benefits. This includes exploring greener synthetic routes and designing compounds that are biodegradable or less persistent.
The future prospects for 1-(3,4-difluorophenyl)-3-phenylpropan-1-one are promising, with several avenues for further investigation. Clinical trials may be conducted to assess its safety and efficacy in human subjects, while additional studies could explore its potential applications in treating various diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating this compound from a laboratory discovery to a marketable therapeutic agent.
In conclusion, 1-(3,4-difluorophenyl)-3-phenylpropan-1-one (CAS No. 898788-90-4) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it holds great promise for advancing therapeutic treatments across multiple medical disciplines.
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